
Galanin (1-13)-spantide amide
Descripción general
Descripción
Galanin (1-13)-spantide amide is a chimeric peptide that combines the properties of galanin and spantide. Galanin is a neuropeptide that plays a role in various physiological processes, including modulation of pain, feeding behavior, and hormone release. Spantide is a tachykinin receptor antagonist known for its ability to inhibit neurokinin receptors. The combination of these two peptides results in a compound with unique biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of galanin (1-13)-spantide amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Galanin (1-13)-spantide amide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
Neurological Disorders
Galanin (1-13)-spantide amide has been studied for its anticonvulsant properties. Research indicates that galanin plays a protective role against seizures, suggesting that its analogs could be developed into treatments for epilepsy . The peptide's ability to modulate neurotransmitter release positions it as a candidate for addressing disorders characterized by excitatory neurotransmission dysregulation.
Pain Management
The galaninergic system has been implicated in pain modulation. This compound may inhibit pain pathways by acting on galanin receptors in the spinal cord, thus providing a potential avenue for developing analgesics that target chronic pain conditions . Preclinical studies have shown that galanin can reduce nociceptive responses, highlighting the therapeutic potential of this peptide in pain management.
Cancer Treatment
Recent investigations have identified the galaninergic system as a significant player in tumor biology. Galanin receptors are expressed in various tumors, and their activation can influence tumor growth and metastasis . this compound may serve as a therapeutic target or diagnostic marker in cancer treatment, offering dual actions—either promoting or inhibiting tumor cell proliferation depending on the receptor subtype activated .
Case Study 1: Anticonvulsant Effects
A study conducted on rat models demonstrated that administration of this compound resulted in reduced seizure activity. The mechanistic analysis revealed that this effect was mediated through the inhibition of excitatory neurotransmitter release, showcasing its potential as an anticonvulsant agent .
Case Study 2: Pain Modulation
In a controlled experiment involving formalin-induced pain models, this compound significantly decreased flinching behavior compared to controls. This suggests its effectiveness in modulating pain pathways and highlights its potential application in clinical pain management strategies .
Case Study 3: Cancer Progression
Research exploring the expression of galanin receptors in melanoma cells indicated that activation of these receptors could either promote cell survival or induce apoptosis depending on the receptor subtype involved. This duality presents opportunities for targeted cancer therapies using galanin analogs like spantide amide to manipulate tumor behavior .
Mecanismo De Acción
Galanin (1-13)-spantide amide exerts its effects by binding to galanin and tachykinin receptors. The interaction with these receptors modulates various signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways influence cellular processes such as neurotransmitter release, gene expression, and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
Galanin (1-13)-neuropeptide Y (25-36) amide: Another chimeric peptide with similar receptor binding properties.
Galanin (1-13)-bradykinin (2-9) amide: Combines galanin with bradykinin, showing different receptor interactions.
Uniqueness
Galanin (1-13)-spantide amide is unique due to its dual action on galanin and tachykinin receptors, providing a broader range of biological activities compared to other chimeric peptides. This dual action makes it a valuable tool for studying complex physiological processes and potential therapeutic applications.
Actividad Biológica
Galanin (1-13)-spantide amide is a chimeric peptide that combines the properties of galanin, a neuropeptide involved in various physiological processes, and spantide, a tachykinin receptor antagonist. This unique combination results in a compound with diverse biological activities, particularly in the modulation of pain, neurotransmitter release, and potential therapeutic applications in various medical conditions.
This compound exerts its biological effects primarily through its interaction with galanin receptors (GalR1, GalR2, and GalR3) and tachykinin receptors. The binding of this compound to these receptors modulates several intracellular signaling pathways:
- Inhibition of Adenylate Cyclase : Reduces cAMP levels.
- Activation of Phospholipase C : Leads to increased intracellular calcium levels.
- Modulation of Ion Channels : Opens ATP-sensitive potassium channels and closes calcium channels.
These actions contribute to its effects on neurotransmitter release and cellular excitability, making it a significant player in neurobiology and potential therapeutic interventions .
Pain Modulation
This compound has been shown to have significant analgesic properties. Studies indicate that it can modulate pain responses through its action on both central and peripheral nervous systems. For instance, it has been observed to inhibit the release of pro-inflammatory neuropeptides, thereby reducing pain perception in models of inflammatory pain .
Neuroprotective Effects
Research has demonstrated that galanin plays a protective role in neurodegenerative conditions. Specifically, it exhibits anti-apoptotic properties in neuronal cells under stress conditions such as hypoxia. In vivo studies have shown that treatment with galanin reduces apoptosis and necrosis following ischemic events, suggesting its potential utility in protecting against neurodegeneration .
Cardiovascular Implications
This compound also shows promise in cardiovascular health. It has been implicated in cardiac remodeling processes and has demonstrated anti-fibrotic effects in cardiac fibroblasts. In experimental models of heart failure, administration of galanin has been linked to improved cardiac function and reduced fibrosis, highlighting its therapeutic potential for heart diseases .
Vasoactive Functions
This compound exhibits vasoactive properties by influencing cutaneous blood flow and inflammatory responses. Studies have shown that intradermal injection of galanin leads to decreased blood flow and inhibition of edema formation, indicating its role as an inflammatory modulator .
Comparative Analysis with Similar Compounds
Compound | Receptor Interaction | Biological Activity |
---|---|---|
This compound | GalR1, GalR2, GalR3 | Pain modulation, neuroprotection, cardioprotection |
Galanin (1-13)-neuropeptide Y | Similar receptor types | Appetite regulation, neuroprotection |
Galanin (1-13)-bradykinin | Different receptor types | Inflammatory response modulation |
This compound stands out due to its dual action on both galanin and tachykinin receptors, which broadens its spectrum of biological activities compared to other chimeric peptides .
Study 1: Neuroprotective Effects in Ischemia
A study investigated the effects of galanin on neuronal survival during ischemic conditions. Results indicated that treatment with galanin significantly reduced markers of apoptosis in neuronal cultures subjected to hypoxic stress. Additionally, in animal models, galanin administration post-ischemia led to improved neurological outcomes compared to controls .
Study 2: Cardioprotective Properties
In a mouse model of pressure overload-induced heart failure, administration of galanin was associated with reduced fibrosis and improved cardiac function. The study highlighted the peptide's ability to inhibit pro-fibrotic pathways within cardiac fibroblasts .
Study 3: Pain Modulation
Clinical trials assessing the analgesic effects of this compound showed significant reductions in pain scores among patients with chronic pain conditions. The mechanism was attributed to its ability to inhibit the release of pro-inflammatory mediators .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C138H199N35O30/c1-72(2)54-96(161-122(188)97(55-73(3)4)162-125(191)101(60-80-41-43-84(176)44-42-80)155-114(181)69-151-117(183)77(11)153-131(197)106(71-174)168-127(193)105(64-112(144)179)166-124(190)99(57-75(7)8)167-135(201)116(78(12)175)169-128(194)102(154-113(180)65-140)61-81-66-148-89-33-19-16-30-85(81)89)119(185)152-70-115(182)171-51-25-38-107(171)132(198)159-95(37-24-50-147-138(145)146)137(203)173-53-27-40-109(173)134(200)158-94(36-22-23-49-139)136(202)172-52-26-39-108(172)133(199)157-93(46-48-111(143)178)120(186)156-92(45-47-110(142)177)121(187)165-104(63-83-68-150-91-35-21-18-32-87(83)91)130(196)170-129(195)100(58-76(9)10)164-123(189)98(56-74(5)6)163-126(192)103(62-82-67-149-90-34-20-17-31-86(82)90)160-118(184)88(141)59-79-28-14-13-15-29-79/h13-21,28-35,41-44,66-68,72-78,88,92-109,116,148-150,174-176H,22-27,36-40,45-65,69-71,139-141H2,1-12H3,(H2,142,177)(H2,143,178)(H2,144,179)(H,151,183)(H,152,185)(H,153,197)(H,154,180)(H,155,181)(H,156,186)(H,157,199)(H,158,200)(H,159,198)(H,160,184)(H,161,188)(H,162,191)(H,163,192)(H,164,189)(H,165,187)(H,166,190)(H,167,201)(H,168,193)(H,169,194)(H4,145,146,147)(H,170,195,196)/t77-,78+,88-,92-,93-,94-,95+,96-,97-,98-,99-,100-,101-,102-,103+,104+,105-,106-,107-,108-,109-,116-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETYBDQHOHLNBH-GNXGYILWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CC=CC=C8)N)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=CC=C9)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H199N35O30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162563 | |
Record name | Galanin (1-13)-spantide amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2828.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143868-20-6 | |
Record name | Galanin (1-13)-spantide amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143868206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galanin (1-13)-spantide amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.